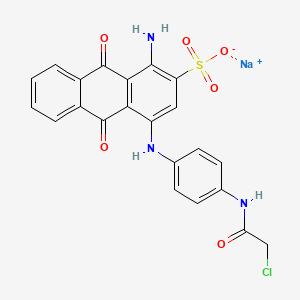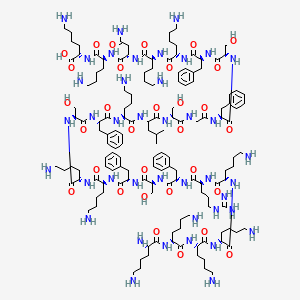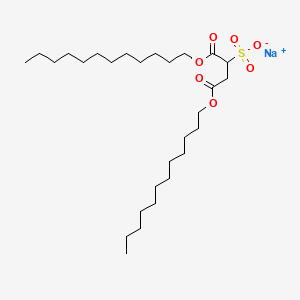
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include 2,6-dimethylphenol and butylmethylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted acetamide compounds.
科学的研究の応用
Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: A related compound with similar structural features but different functional groups.
Butylmethylamine: Another related compound that shares the butylmethylamino group.
Uniqueness
What sets Acetamide, 2-(butylmethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
35891-88-4 |
|---|---|
分子式 |
C15H25ClN2O |
分子量 |
284.82 g/mol |
IUPAC名 |
butyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-6-10-17(4)11-14(18)16-15-12(2)8-7-9-13(15)3;/h7-9H,5-6,10-11H2,1-4H3,(H,16,18);1H |
InChIキー |
ADLVBCPIDLEAIY-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
関連するCAS |
60108-67-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)






![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)
